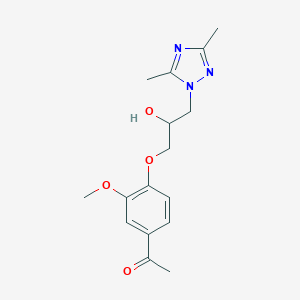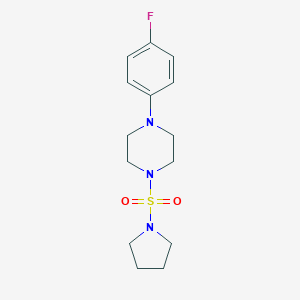
1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a hydroxypropoxy group, a methoxyphenyl group, and an ethanone moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone can be achieved through a multi-step process involving the following key steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 3,5-dimethyl-1H-1,2,4-triazole with appropriate reagents under controlled conditions.
Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group can be introduced by reacting the triazole derivative with a suitable epoxide, such as glycidol, under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a methoxyphenyl halide.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced by reacting the intermediate compound with an appropriate acylating agent, such as acetyl chloride, under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate and purify the final product.
化学反応の分析
Types of Reactions
1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes derived from the hydroxypropoxy group.
Reduction Products: Alcohols derived from the ethanone moiety.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
科学的研究の応用
1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of new drugs due to its triazole moiety, which is known for its antimicrobial, antifungal, and anticancer properties.
Biological Studies: To investigate its effects on various biological pathways and molecular targets.
Industrial Applications: As an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes and proteins, leading to various biological effects. The hydroxypropoxy and methoxyphenyl groups may enhance the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methylphenyl)ethanone: Similar structure but with a methyl group instead of a methoxy group.
1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-chlorophenyl)ethanone: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the triazole ring with the hydroxypropoxy and methoxyphenyl groups provides a distinct molecular framework that can be exploited for various applications in medicinal chemistry and industrial synthesis.
特性
IUPAC Name |
1-[4-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-10(20)13-5-6-15(16(7-13)22-4)23-9-14(21)8-19-12(3)17-11(2)18-19/h5-7,14,21H,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTBGRVNYHTBBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(COC2=C(C=C(C=C2)C(=O)C)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]-4-(mesitylsulfonyl)piperazine](/img/structure/B497243.png)




![1-(mesitylsulfonyl)-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B497252.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B497253.png)


